1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide
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Overview
Description
The investigation into complex organic compounds such as "1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide" spans numerous aspects of chemistry, including synthesis pathways, molecular structure elucidation, reactivity, and property assessment. These studies provide foundational knowledge necessary for the application of these compounds in more specialized fields, such as material science, medicinal chemistry, and biochemistry.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for the exact compound are not detailed in the available literature, analogous compounds such as pyrrolidine derivatives and carboxamides are synthesized through methods like multi-component reactions, condensation, and nucleophilic substitution. These methods allow for the introduction of various functional groups, providing insights into potential synthetic pathways for the compound of interest (Banerjee et al., 2002).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are employed to elucidate the structure. Studies on similar molecules show that crystal structure analysis can reveal details about molecular conformation, intermolecular interactions, and the influence of substituents on the overall structure (Wang et al., 2017).
Chemical Reactions and Properties
The reactivity of complex organic molecules is influenced by their functional groups and overall molecular structure. Pyrrolidine and carboxamide derivatives participate in various chemical reactions, including Michael addition, acylation, and cyclization, which are critical for modifying the compound's properties and for the synthesis of related derivatives (Ito et al., 1984).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are essential for understanding a compound's behavior in different environments. These properties are determined through experimental studies and can be influenced by molecular structure, particularly the presence and positioning of functional groups. Similar compounds exhibit varied physical properties, which can inform the expected behavior of the target compound (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards other chemical species, and stability, are pivotal for its potential applications. Studies on related compounds provide insights into their chemical behavior, interaction with biological targets, and potential for modification to enhance desired properties (Ahankar et al., 2021).
Scientific Research Applications
X-ray Powder Diffraction in Compound Analysis
A study by (Qing Wang et al., 2017) detailed the X-ray powder diffraction data for a compound with a somewhat analogous structure used in the synthesis of anticoagulants like apixaban. This highlights the use of X-ray crystallography in determining the crystal structure of complex organic molecules, which is crucial for understanding their physical and chemical properties in pharmaceutical development.
Crystal Structure and Molecular Conformation
Research by (Surajit Banerjee et al., 2002) on a similar compound explores its crystal structure and molecular conformation. This study utilized X-ray analysis and AM1 molecular orbital methods to provide insights into the design of potential antineoplastic agents, emphasizing the importance of structural analysis in the development of new therapeutic molecules.
Pyrrolopyridine Derivatives as Potential Therapeutics
A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were designed, synthesized, and evaluated for their antitubercular and antibacterial activities by (S. Bodige et al., 2019). This research underscores the potential of structurally similar compounds in addressing infectious diseases, showcasing the importance of chemical synthesis in discovering new drugs.
Enaminones in Anticonvulsant Therapy
The crystal structures of three anticonvulsant enaminones were determined to study their potential therapeutic applications, as detailed by (M. Kubicki et al., 2000). This investigation into the molecular structure and hydrogen bonding patterns can provide a basis for the rational design of new compounds with enhanced therapeutic efficacy.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-oxo-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-25-16-5-4-14(11-15(16)19)22-12-13(10-17(22)23)18(24)20-6-9-21-7-2-3-8-21/h2-5,7-8,11,13H,6,9-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSJPHPTIBDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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